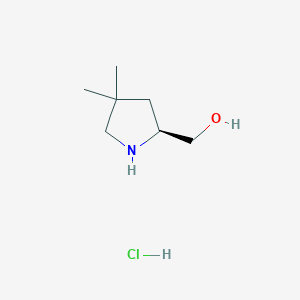

(S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hcl

Description

Properties

IUPAC Name |

[(2S)-4,4-dimethylpyrrolidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2)3-6(4-9)8-5-7;/h6,8-9H,3-5H2,1-2H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPPRJKLIHMKKR-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(NC1)CO)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](NC1)CO)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Contraction from Piperidinone Precursors

A widely documented method involves the transformation of piperidinone derivatives into pyrrolidine frameworks. For example, 2,2,6,6-tetramethyl-piperidin-4-one hydrochloride serves as a precursor in a reaction with chloroform and sodium hydroxide under phase-transfer conditions . This process leverages a Hofmann-Löffler-type mechanism, where the piperidinone undergoes ring contraction to form the pyrrolidine core. Critical parameters include:

-

Base and solvent selection : Sodium hydroxide (5–12 molar equivalents) in chloroform with phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction efficiency .

-

Acid quenching : Post-reaction treatment with 2–3 M HCl precipitates the intermediate alcohol, which is subsequently purified via recrystallization .

This method achieves yields of 58–65% after 4 hours of milling, with prolonged reaction times marginally improving conversion .

Reductive Amination for Stereochemical Control

The stereoselective synthesis of the (S)-enantiomer is achieved through reductive amination. Starting from (S)-pyroglutamic acid, a chiral pool approach ensures enantiomeric purity. Key steps include:

-

Boc protection : Methyl (S)-pyroglutamate is protected at the nitrogen using benzyloxy groups, followed by benzylation to stabilize the intermediate .

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to the primary alcohol, (S)-(4,4-dimethylpyrrolidin-2-yl)methanol, with >90% enantiomeric excess .

-

Salt formation : The free base is treated with hydrochloric acid in methanol to yield the hydrochloride salt .

This route emphasizes the use of inexpensive reducing agents and avoids chromatographic purification, making it scalable for industrial applications .

Mechanochemical Synthesis for Sustainable Production

Solid-state mechanochemical methods offer a solvent-free alternative. In one protocol, (S)-4,4-dimethylpyrrolidin-2-yl)methanol is synthesized via ball milling of 2,2,6,6-tetramethyl-piperidin-4-one hydrochloride with sodium borohydride (NaBH₄) and catalytic LiCl . Advantages include:

-

Reduced solvent use : Reactions proceed in the absence of volatile organic solvents, aligning with green chemistry principles .

-

Enhanced mixing : High-frequency milling (30 Hz) in stainless steel jars improves reaction kinetics, achieving 97% conversion in 30 minutes .

This method is particularly suited for gram-scale production, with isolated yields of 82–94% reported for analogous pyrrolidine derivatives .

Hydrochloride Salt Formation and Purification

The final step involves converting the free base to the hydrochloride salt. Common practices include:

-

Acid treatment : Dissolving the pyrrolidine alcohol in methanol and adding concentrated HCl (2–3 M) under ice-cooling .

-

Crystallization : Anti-solvents such as ethyl acetate or diethyl ether precipitate the hydrochloride salt, which is filtered and dried under vacuum .

Purity is validated via HPLC and ¹H/¹³C NMR, with typical purity >98% .

Comparative Analysis of Synthetic Routes

Stereochemical Considerations

The (S)-configuration is critical for biological activity in pharmaceutical applications . Asymmetric synthesis methods, such as chiral auxiliary induction or enzymatic resolution, are employed to minimize racemization. For instance, Garner’s aldehyde derivatives enable stereoselective formation of the hydroxymethyl group .

Industrial-Scale Challenges

-

Cost of chiral catalysts : Enzymatic or transition-metal catalysts (e.g., Ru-BINAP) increase production costs but are necessary for high enantiomeric excess .

-

Byproduct management : Ring contraction methods generate stoichiometric amounts of sodium chloride, requiring efficient waste treatment .

Emerging Trends

-

Continuous flow chemistry : Microreactors enable precise control over reaction parameters, reducing side reactions and improving yield .

-

Biocatalytic routes : Engineered enzymes (e.g., alcohol dehydrogenases) catalyze asymmetric reductions with >99% ee, though substrate specificity remains a limitation .

Chemical Reactions Analysis

Types of Reactions

(S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

A. Drug Development

(S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that yield biologically active molecules. For instance, it has been utilized in synthesizing piperazine derivatives, which are crucial for developing analgesics and antipsychotic medications .

B. Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Research indicates that pyrrolidine derivatives, including (S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hydrochloride, can act as DPP-IV inhibitors. These inhibitors are vital for managing type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels . A study highlighted the synthesis of DPP-IV inhibitors based on similar pyrrolidine structures, demonstrating their potential therapeutic effects .

Organic Synthesis

(S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hydrochloride is employed as a chiral building block in organic synthesis. Its stereochemistry allows chemists to create compounds with specific configurations critical for biological activity.

A. Synthesis of Complex Molecules

The compound is used to synthesize complex organic molecules through various reactions, including nucleophilic substitutions and cyclizations. For example, it can be involved in the synthesis of compounds that exhibit anticancer properties by modifying its structure to enhance efficacy against specific cancer cell lines .

Case Studies

A. Anticancer Activity

A study explored the effects of pyrrolidine derivatives on HepG2 liver cancer cells, demonstrating that modifications to the pyrrolidine structure could lead to significant apoptosis induction in cancer cells . The research found that certain derivatives could regulate key genes involved in apoptosis pathways, showcasing the potential of (S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hydrochloride in cancer therapy.

B. Synthesis of Piperazine-Based Drugs

Another notable application involves synthesizing piperazine-based drugs using (S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hydrochloride as a precursor. These drugs are known for their effectiveness as antipsychotics and analgesics, highlighting the compound's importance in pharmaceutical manufacturing .

Data Table: Applications Overview

| Application Area | Specific Uses | Example Compounds |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Analgesics, antipsychotics |

| Diabetes Management | DPP-IV inhibitors | Type 2 diabetes medications |

| Organic Synthesis | Building block for complex molecules | Anticancer agents |

| Cancer Research | Induction of apoptosis in cancer cells | HepG2 cell studies |

Mechanism of Action

The mechanism of action of (S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The hydroxymethyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Commercial Availability

- Ester derivatives (e.g., methyl or ethyl carboxylates) are more widely available, with Methyl (S)-4,4-difluoropyrrolidine-2-carboxylate HCl supplied by 37 global vendors . In contrast, hydroxymethyl-substituted pyrrolidines appear less common commercially, suggesting niche applications or synthetic challenges.

Biological Activity

(S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H16ClN

- Molecular Weight : 151.66 g/mol

- IUPAC Name : (S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hydrochloride

The mechanism of action for (S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine HCl is primarily linked to its role as a chiral building block in the synthesis of biologically active compounds. Its hydroxymethyl group can participate in various chemical reactions, making it a versatile intermediate in medicinal chemistry.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, research on related pyrrolidine derivatives has shown efficacy against influenza virus neuraminidase, suggesting that structural modifications can enhance antiviral activity .

Anticancer Potential

The compound's structural analogs have been investigated for their anticancer properties. A study highlighted the cytotoxic effects of pyrrolidine derivatives on various cancer cell lines, including HepG2 and MCF-7 cells, with IC50 values indicating significant antiproliferative activity . The mechanism often involves the inhibition of key metabolic pathways crucial for cancer cell survival.

Case Studies

-

Influenza Virus Inhibition :

- A study focused on the development of novel inhibitors for influenza neuraminidase demonstrated that pyrrolidine derivatives, including those structurally related to this compound, could significantly reduce viral cytopathogenic effects in vitro . The half-maximal effective concentration (EC50) was determined through fluorescence-based assays.

- Cytotoxicity Assessment :

Comparative Analysis with Similar Compounds

Q & A

Q. What are the key considerations in synthesizing (S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine HCl to ensure high yield and purity?

Answer: Synthesis optimization requires precise control of reaction conditions, including solvent selection (e.g., dichloromethane for improved solubility), stoichiometric ratios, and purification steps such as column chromatography or recrystallization. For example, highlights the use of sodium hydroxide in dichloromethane for analogous pyrrolidine derivatives, emphasizing the importance of neutralization and phase separation to isolate the hydrochloride salt. Post-synthesis, purity can be enhanced via HPLC (C18 columns, acetonitrile/water mobile phase) to remove unreacted intermediates .

Q. Which analytical techniques are most reliable for confirming the chiral purity of this compound?

Answer: Chiral purity verification involves:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients to resolve enantiomers.

- Polarimetry : Measure optical rotation ([α]D) and compare with literature values (e.g., PubChem data for structurally related compounds, as in ).

- NMR Spectroscopy : Analyze proton splitting patterns to confirm stereochemistry; for example, coupling constants (J) in the pyrrolidine ring can distinguish (S)- from (R)-configurations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point) of this compound across studies?

Answer: Discrepancies often arise from impurities or polymorphic forms. To address this:

- Differential Scanning Calorimetry (DSC) : Compare thermal profiles to identify polymorphs or hydrate formation.

- Impurity Profiling : Use LC-MS to detect trace impurities (e.g., (2,4-Diaminopteridin-6-yl)methanol, as in ), which may depress melting points.

- Standardized Protocols : Adopt pharmacopeial guidelines (e.g., EP/ICH) for sample preparation, ensuring consistent drying and storage conditions .

Q. What methodologies are recommended for identifying and quantifying process-related impurities in this compound batches?

Answer: Impurity analysis involves:

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways.

- LC-UV/HRMS : Use high-resolution mass spectrometry to identify impurities (e.g., oxidation products at m/z ± 16 Da).

- Reference Standards : Compare retention times and spectra with certified impurities (e.g., EP Imp. A/B/C listed in and ).

Q. Table 1: Common Impurities in Pyrrolidine Derivatives

| Impurity Name | CAS Number | Detection Method | Reference |

|---|---|---|---|

| (2,4-Diaminopteridin-6-yl)methanol HCl | 73978-41-3 | LC-MS (ESI+) | |

| 4-Aminofolic Acid | 54-62-6 | HPLC-UV (λ = 280 nm) | |

| Hydroxymethyl-pyrrolidine isomer | – | Chiral HPLC |

Q. How can researchers validate the stereochemical stability of this compound under varying storage conditions?

Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor enantiomeric excess via chiral HPLC.

- pH-Dependent Studies : Assess racemization rates in buffered solutions (pH 1–12) using kinetic modeling. ’s InChI key (GAYPLCLHMMNIOS-HJXLNUONSA-N) confirms stereochemical descriptors for comparison .

- Solid-State NMR : Detect conformational changes in crystalline vs. amorphous forms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.